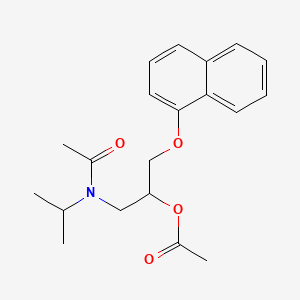
Acetamide, N-(2-(acetyloxy)-3-(1-naphthalenyloxy)propyl)-N-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(N-ISOPROPYLACETAMIDO)-3-(NAPHTHALEN-1-YLOXY)PROPAN-2-YL ACETATE is an organic compound that belongs to the class of acetamides and naphthyl ethers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N-ISOPROPYLACETAMIDO)-3-(NAPHTHALEN-1-YLOXY)PROPAN-2-YL ACETATE typically involves the following steps:
Formation of N-isopropylacetamide: This can be achieved by reacting isopropylamine with acetic anhydride under controlled conditions.
Synthesis of naphthalen-1-yloxypropan-2-yl acetate: This involves the reaction of naphthol with 2-bromo-1-propanol in the presence of a base to form the ether linkage, followed by acetylation using acetic anhydride.
Coupling Reaction: The final step involves coupling the N-isopropylacetamide with naphthalen-1-yloxypropan-2-yl acetate using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(N-ISOPROPYLACETAMIDO)-3-(NAPHTHALEN-1-YLOXY)PROPAN-2-YL ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetate group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(N-ISOPROPYLACETAMIDO)-3-(NAPHTHALEN-1-YLOXY)PROPAN-2-YL ACETATE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, and alteration of protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(N-ISOPROPYLACETAMIDO)-3-(NAPHTHALEN-2-YLOXY)PROPAN-2-YL ACETATE: Similar structure with the naphthyl group at a different position.
1-(N-ISOPROPYLACETAMIDO)-3-(PHENYL-1-YLOXY)PROPAN-2-YL ACETATE: Similar structure with a phenyl group instead of a naphthyl group.
Uniqueness
1-(N-ISOPROPYLACETAMIDO)-3-(NAPHTHALEN-1-YLOXY)PROPAN-2-YL ACETATE is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds
Eigenschaften
CAS-Nummer |
70153-33-2 |
|---|---|
Molekularformel |
C20H25NO4 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
[1-[acetyl(propan-2-yl)amino]-3-naphthalen-1-yloxypropan-2-yl] acetate |
InChI |
InChI=1S/C20H25NO4/c1-14(2)21(15(3)22)12-18(25-16(4)23)13-24-20-11-7-9-17-8-5-6-10-19(17)20/h5-11,14,18H,12-13H2,1-4H3 |
InChI-Schlüssel |
PIVFTODZBDQMRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)OC(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl-](/img/structure/B14478900.png)
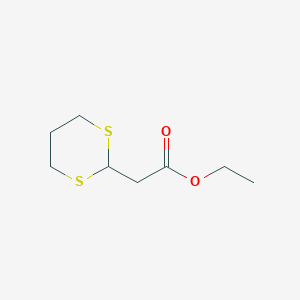
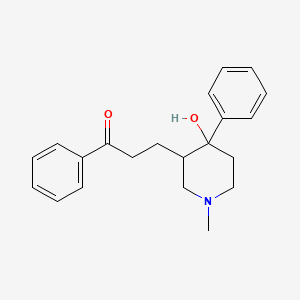

![Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt](/img/structure/B14478943.png)
![2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid](/img/structure/B14478945.png)
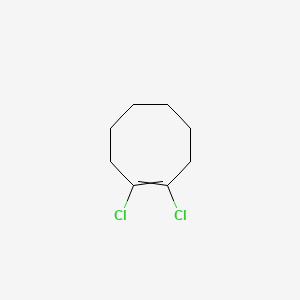
![8,8-Dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14478951.png)
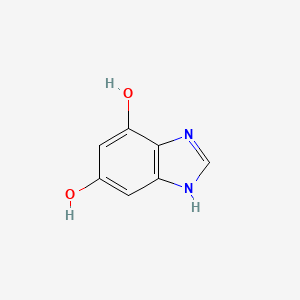
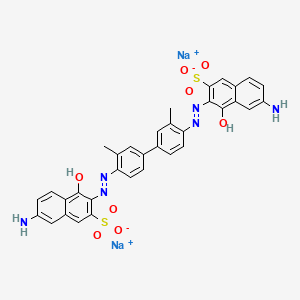
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14478964.png)
![{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14478966.png)
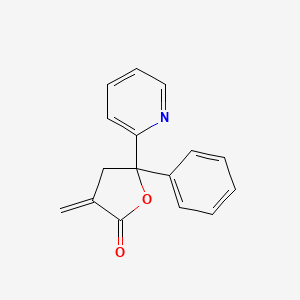
![((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French]](/img/structure/B14478976.png)
